Canrenone-d6 (Major)
CAS No.:
Cat. No.: VC0198746
Molecular Formula: C₂₂H₂₂D₆O₃
Molecular Weight: 346.49
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₂D₆O₃ |
|---|---|
| Molecular Weight | 346.49 |
Introduction
Chemical Structure and Properties
Canrenone-d6 (Major) is characterized by the incorporation of six deuterium atoms into the conventional canrenone structure. This strategic isotopic substitution maintains the pharmacological profile of the parent compound while providing distinct mass spectrometric properties that facilitate its use as an internal standard.
Basic Chemical Information
The compound possesses the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H28O3 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
| Standard InChI | InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22?/m1/s1/i4D,5D2,8D2,13D |
| Standard InChIKey | UJVLDDZCTMKXJK-USJDJSNGSA-N |
The structure features hexadeuteration at specific positions (2,2,3',3',4,7), creating a compound that is chemically identical to canrenone in terms of reactivity but distinguishable by mass spectrometric techniques.
Relationship to Canrenone and Spironolactone
Canrenone-d6 is derived from canrenone, which itself is a significant active metabolite of spironolactone. Understanding this relationship is essential for appreciating the research applications of Canrenone-d6.
Pharmacological Context
Canrenone is an aldosterone antagonist with potassium-sparing diuretic activity. It plays a crucial role in the clinical efficacy of spironolactone, which is used in treating conditions such as primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism, including heart failure. The deuterated form maintains these structural characteristics while providing additional research utility.
Research Applications
Canrenone-d6 (Major) serves multiple important research functions, primarily centered around pharmaceutical analysis and clinical pharmacokinetic studies.
Internal Standard for Mass Spectrometry
One of the most significant applications of Canrenone-d6 is its use as an internal standard in mass spectrometry analyses. The compound's deuteration provides a distinct mass signature that allows for accurate quantification of non-deuterated canrenone in biological samples. In liquid chromatography-mass spectrometry (LC-MS) analyses, Canrenone-d6 is typically monitored at m/z 347.1 → 107.0, compared to m/z 341.1 → 107.0 for canrenone .
This application is particularly valuable because:
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The deuterated compound co-elutes with the analyte of interest
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It experiences similar matrix effects and ionization conditions
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It provides a reliable reference point for quantitative analysis
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It compensates for variations in sample preparation and instrument performance
Researchers have validated methods for canrenone quantification using Canrenone-d6 as an internal standard, with calibration curves demonstrating linearity over the range of 1-200 ng/mL (R>0.99) and limits of detection at 0.5 ng/mL .
Pharmacokinetic Studies
Canrenone-d6 enables detailed pharmacokinetic studies of spironolactone metabolism. These studies have revealed important parameters regarding the distribution and elimination of canrenone in the body:
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Canrenone demonstrates a significantly longer half-life (15-20 hours) compared to spironolactone (approximately 1.4 hours)
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Peak plasma concentrations (Cmax) of canrenone are typically higher than those of spironolactone after oral administration
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The time to maximum concentration (Tmax) for canrenone ranges from 2-4.3 hours after spironolactone administration
This extended half-life makes canrenone levels potentially more reliable indicators of medication adherence than the parent compound spironolactone .
Clinical Applications in Adherence Assessment
A particularly innovative application of Canrenone-d6 has emerged in the field of medication adherence assessment, where it serves as an internal standard for quantifying both spironolactone and canrenone in patient samples.
Two-Step Approach to Adherence Assessment
Researchers have developed a sophisticated two-step approach using canrenone and spironolactone measurements, with Canrenone-d6 serving as the internal standard for quantification:
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Step 1: Comparison of spironolactone and canrenone levels. In adherent patients at steady state, canrenone levels should be higher than spironolactone levels when measured 6 hours after administration. Patients with higher spironolactone than canrenone concentrations are considered "white-coat adherent" (taking medication only shortly before the clinical visit) .
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Step 2: Assessment of canrenone levels against expected values based on dose. Using a body weight-normalized spironolactone dose/canrenone level nomogram, researchers can determine if measured canrenone levels match expected steady-state values .
This approach has demonstrated significant advantages over traditional adherence assessment methods:
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It identified twice as many non-adherent patients compared to conventional approaches
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It correctly categorized patients with undetectable spironolactone but appropriate canrenone levels as adherent
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It detected "masked non-adherence" that would be missed by single-metabolite testing
Pharmacokinetic Parameters
The understanding of canrenone pharmacokinetics, facilitated by Canrenone-d6 as an internal standard, has yielded detailed information about its behavior in the body after spironolactone administration.
Comparative Pharmacokinetic Data
Studies in healthy males taking 100 mg of spironolactone for 15 days revealed the following parameters:
| Parameter | Spironolactone (Mean ± SD) | Canrenone (Mean ± SD) |
|---|---|---|
| Cmax | 80 ± 20 ng/mL | 181 ± 39 ng/mL |
| Tmax | 2.6 ± 1.5 h | 4.3 ± 1.4 h |
| Half-life | 1.4 ± 0.5 h | 16.5 ± 6.3 h |
Other studies have reported canrenone Tmax values of 2-3.2 hours and half-life values of 17.8-22.6 hours. The pharmacokinetics appear to be linear up to 200 mg doses of spironolactone .
The significant difference in half-life between spironolactone and canrenone explains why canrenone measurements, enabled by Canrenone-d6 as an internal standard, provide more reliable indicators of long-term medication adherence.
Analytical Method Development
The utilization of Canrenone-d6 has facilitated the development of highly sensitive and specific analytical methods for quantifying canrenone and spironolactone in biological samples.
Validated Analytical Methods
Researchers have established validated analytical methods using Canrenone-d6 as an internal standard with the following performance characteristics:
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Linear calibration curves over the range 1-200 ng/mL (R>0.99)
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Quality control samples at 30 and 100 ng/mL
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Intra- and inter-assay accuracy and precision within ±15% acceptance limit
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Limit of detection (LOD) = 0.5 ng/mL
These methods have been validated according to FDA guidelines, ensuring their reliability for both research and clinical applications.
Future Research Directions
The utility of Canrenone-d6 (Major) extends beyond its current applications, with several promising areas for future investigation:
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Development of improved pharmacokinetic models for spironolactone metabolism using Canrenone-d6 as a reference standard
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Application of similar deuterated internal standard approaches to other drugs with active metabolites
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Expansion of adherence assessment methodologies to other therapeutic areas
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Investigation of potential interindividual variations in spironolactone metabolism using Canrenone-d6-based quantification methods
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